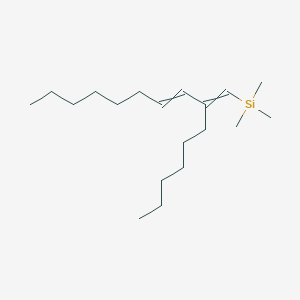
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C₁₉H₃₆Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of a suitable dienyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a dienyl compound reacts with trimethylsilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by forming stable complexes or by altering their conformation. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dithian-2-yl)trimethylsilane: Another organosilicon compound with similar reactivity.
Trimethylsilane: A simpler organosilicon compound used in various synthetic applications.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: A related compound with an iodine substituent.
Uniqueness
(2-Hexyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific structure, which combines a dienyl group with a trimethylsilyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and material science.
Propriétés
Numéro CAS |
565435-42-9 |
|---|---|
Formule moléculaire |
C19H38Si |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
2-hexyldeca-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C19H38Si/c1-6-8-10-12-13-15-17-19(18-20(3,4)5)16-14-11-9-7-2/h15,17-18H,6-14,16H2,1-5H3 |
Clé InChI |
DVWNBAGGYYXYBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=C[Si](C)(C)C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
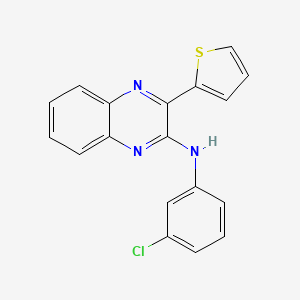
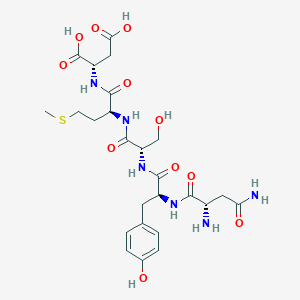
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
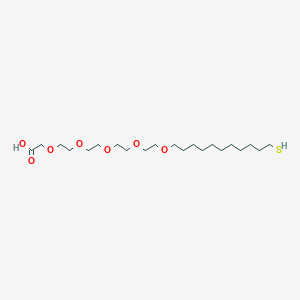
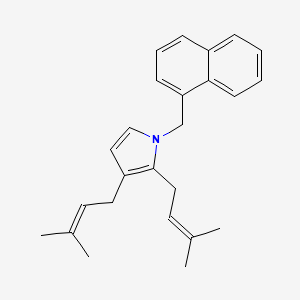
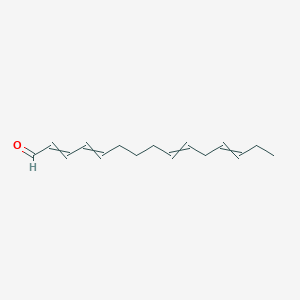
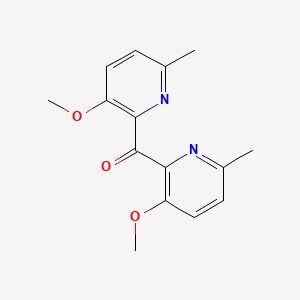
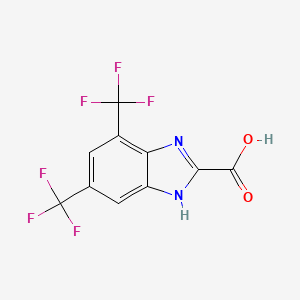
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
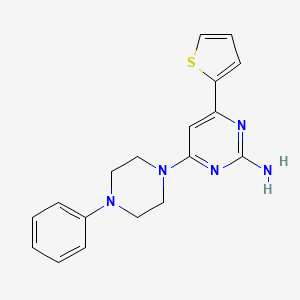
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
